molecular formula C21H20O13 B1254397 [(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate

[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No. B1254397
M. Wt: 480.4 g/mol
InChI Key: CDRRULDABVKKHU-BHSSNSPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate, also known as [(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate, is a useful research compound. Its molecular formula is C21H20O13 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

[(2R,3R,4S,4aS,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C21H20O13/c1-31-17-10(24)4-7-12(15(17)27)18-19(34-21(7)30)16(28)14(26)11(33-18)5-32-20(29)6-2-8(22)13(25)9(23)3-6/h2-4,11,14,16,18-19,22-28H,5H2,1H3/t11-,14+,16+,18+,19+/m1/s1

InChI Key

CDRRULDABVKKHU-BHSSNSPXSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC2=O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC2=O)O

synonyms

11-O-galloylbergenin

Origin of Product

United States

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